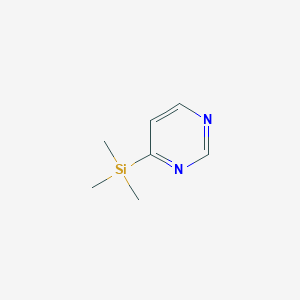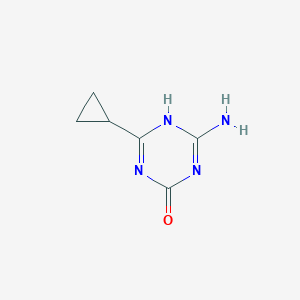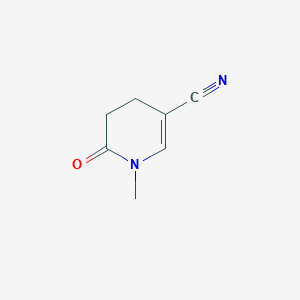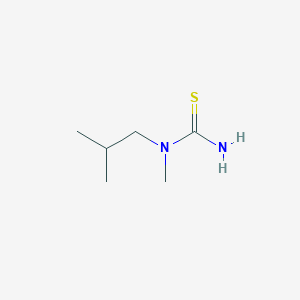
n-Methyl-n-(2-methylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-n-(2-methylpropyl)thiourea, also known as MMPT, is a chemical compound that has been widely used in scientific research. MMPT is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of n-Methyl-n-(2-methylpropyl)thiourea is not fully understood. However, it is believed that n-Methyl-n-(2-methylpropyl)thiourea binds to metal ions and forms stable complexes. These complexes can then interact with proteins and other biomolecules, leading to changes in their function.
Biochemische Und Physiologische Effekte
N-Methyl-n-(2-methylpropyl)thiourea has been shown to have a variety of biochemical and physiological effects. One of the most significant effects is its ability to chelate metal ions. This property has been used to study the role of metal ions in biological systems. n-Methyl-n-(2-methylpropyl)thiourea has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using n-Methyl-n-(2-methylpropyl)thiourea in lab experiments is its ability to bind to metal ions. This property makes it useful in studying the role of metal ions in biological systems. However, one limitation of using n-Methyl-n-(2-methylpropyl)thiourea is its potential toxicity. n-Methyl-n-(2-methylpropyl)thiourea has been shown to be toxic to some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of n-Methyl-n-(2-methylpropyl)thiourea. One potential direction is the development of n-Methyl-n-(2-methylpropyl)thiourea-based therapies for oxidative stress-related diseases. Another potential direction is the study of the role of metal ions in neurodegenerative diseases, such as Alzheimer's disease. Additionally, n-Methyl-n-(2-methylpropyl)thiourea could be used to study the role of metal ions in cancer biology. Overall, n-Methyl-n-(2-methylpropyl)thiourea is a versatile compound that has many potential applications in scientific research.
Synthesemethoden
N-Methyl-n-(2-methylpropyl)thiourea can be synthesized using a variety of methods. One common method is the reaction of 2-methylpropylamine with carbon disulfide to form 2-methylpropylammonium dithiocarbamate. This compound is then reacted with methyl iodide to form n-Methyl-n-(2-methylpropyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-Methyl-n-(2-methylpropyl)thiourea has been used in a variety of scientific research studies. One of the most common applications of n-Methyl-n-(2-methylpropyl)thiourea is in the study of metal ion binding. n-Methyl-n-(2-methylpropyl)thiourea has been shown to bind to metal ions such as copper, zinc, and nickel. This property has been used to study the role of metal ions in biological systems.
Eigenschaften
CAS-Nummer |
190661-65-5 |
|---|---|
Produktname |
n-Methyl-n-(2-methylpropyl)thiourea |
Molekularformel |
C6H14N2S |
Molekulargewicht |
146.26 g/mol |
IUPAC-Name |
1-methyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9) |
InChI-Schlüssel |
UHAYXPZCWOJRLV-UHFFFAOYSA-N |
SMILES |
CC(C)CN(C)C(=S)N |
Kanonische SMILES |
CC(C)CN(C)C(=S)N |
Synonyme |
Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




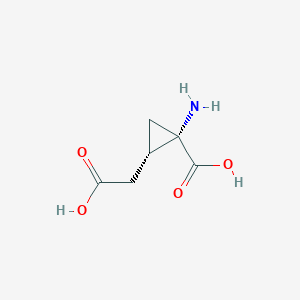
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)

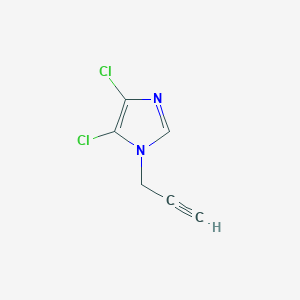

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

